Optimized Lipophilicity for Central Nervous System (CNS) Multiparameter Optimization (MPO) Scores
3-Fluorophenyl-(1-methyl-2-pyrrolyl)methanol exhibits a computationally predicted LogP of 1.78 , placing it within the optimal CNS drug-like space (LogP 1–3), whereas the 3,4-difluorophenyl analog shows an elevated LogP of 2.385 . The difference of 0.605 log units indicates the mono‑fluorinated analogue has lower lipophilicity, which can translate to improved aqueous solubility, reduced off‑target binding to lipophilic sites, and a superior CNS MPO desirability score when incorporated into larger pharmacophores .
| Evidence Dimension | Computed Lipophilicity (LogP/SlogP) |
|---|---|
| Target Compound Data | LogP 1.78 (SlogP 1.81362) [1] |
| Comparator Or Baseline | 3,4-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol LogP 2.385 |
| Quantified Difference | ΔLogP = -0.605 (target is less lipophilic) |
| Conditions | Pharmaceutical property prediction (XLogP3/SlogP models); comparable computational data from Chemscene and MMsINC. |
Why This Matters
A lower logP within the CNS‑active range reduces the risk of metabolic instability and off‑target pharmacology, making this compound a preferred starting point for neuroscience lead optimization.
- [1] MMsINC Database. (3-Fluorophenyl)(1-methyl-1H-pyrrol-2-yl)methanol. SlogP 1.81362. https://mms.dsfarm.unipd.it View Source
